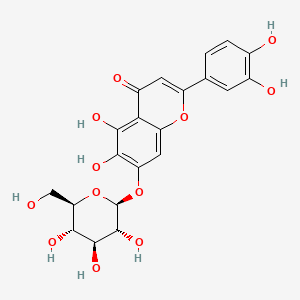

6-Hydroxyluteolin 7-glucoside

描述

6-Hydroxyluteolin 7-glucoside is a flavonoid compound derived from plants such as Tanacetum parthenium and Tanacetum vulgare . It is known for its anti-inflammatory properties and ability to inhibit major pathways of arachidonate metabolism in leukocytes . This compound is part of the larger family of flavonoids, which are known for their diverse biological activities and health benefits.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxyluteolin 7-glucoside can be achieved through glycosylation of luteolin in hydrophilic organic solvents. Bacillus cereus A46 cells have shown high activity and stability in 5–20% (v/v) dimethyl sulfoxide (DMSO) with 90–98% conversion rates of luteolin glycosides . The glycosylation reactions are conducted in a buffer containing harvested wet cells, sucrose, luteolin, and DMSO .

Industrial Production Methods

the use of biotransformation processes involving glycosyltransferases and microbial cells in hydrophilic organic solvents is a promising approach for large-scale production .

化学反应分析

Fragmentation Pathways in Mass Spectrometry

6-Hydroxyluteolin 7-glucoside undergoes collision-induced dissociation (CID) in mass spectrometry, revealing distinct fragmentation patterns in positive and negative ion modes :

Negative Ion Mode

-

Homolytic Cleavage : Produces the aglycone radical-anion ([Y₀-H]⁻- ) at m/z 301.

-

Heterolytic Cleavage : Generates the deprotonated aglycone ion (Y₀⁻) at m/z 301.

-

Low-Energy Collisions : Induce fragmentation of glucose moieties, yielding ions such as [M-H-162]⁻ (loss of hexose) and [M-H-180]⁻ (loss of hexose plus water) .

Positive Ion Mode

-

Protonated Molecules : Generate product ions via glycosidic bond cleavage, with characteristic fragments at m/z 303 (aglycone + H⁺) and m/z 167/169 (trihydroxylated A-ring fragments) .

-

Sodiated Molecules : Exhibit complementary fragmentation pathways, aiding in structural confirmation .

Table 1: Key Fragmentation Products

| Ion Mode | Collision Energy | Reaction Type | Key Product Ions (m/z) |

|---|---|---|---|

| Negative | High | Homolytic Cleavage | 301 ([Y₀-H]⁻- ) |

| Negative | High | Heterolytic Cleavage | 301 (Y₀⁻) |

| Negative | Low | Glucose Loss | 303, 285, 255 |

| Positive | High | A-Ring Fragmentation | 167, 169 |

Glycosidic Bond Behavior

The O-glycosidic bond in this compound is susceptible to cleavage under CID conditions:

-

Interglycosidic Linkage : For diglucosides, both inner and terminal glucose residues participate in fragmentations, with 1→3 linkages identified via characteristic ion patterns .

-

Differentiation from Analogues : The trihydroxylated A-ring generates unique ions (m/z 167/169) compared to quercetin derivatives (m/z 151/153) .

Table 2: Differentiation from Quercetin Aglycone

| Feature | This compound | Quercetin |

|---|---|---|

| A-Ring Product Ions | m/z 167, 169 | m/z 151, 153 |

| Glycosylation Site | 7-O-β-glucoside | Variable |

Structural Characterization Techniques

-

Tandem MS (MS/MS) : Provides critical insights into glycosidic bond cleavage and aglycone fragmentation .

-

Sodiated Adducts : Enhance structural elucidation by revealing additional fragmentation pathways not observed in protonated forms .

Synthetic and Metabolic Reactions

While direct synthetic routes are less documented in accessible literature, biotransformation processes involving microbial glycosyltransferases in hydrophilic solvents (e.g., DMSO) are hypothesized for large-scale production . Metabolic studies suggest that glycosylation enhances solubility and bioactivity, though specific enzymatic pathways remain under investigation .

Comparative Reactivity

-

Monoglucoside vs. Diglucoside : The monoglucoside exhibits more abundant low-energy glucose-related fragments compared to diglucosides, which show complex interglycosidic cleavages .

-

Antioxidant Activity : While not a direct chemical reaction, the compound’s redox properties (e.g., DPPH radical scavenging) correlate with its structural features .

科学研究应用

Biological and Pharmacological Applications

Anti-Inflammatory Effects

- Mechanism of Action : 6-Hydroxyluteolin 7-glucoside inhibits the major pathways of arachidonate metabolism in leukocytes, leading to a reduction in the production of inflammatory mediators such as TNF-α and IL-6. This makes it a candidate for treating inflammatory diseases .

- Case Studies : In vitro studies have shown that this compound significantly reduces cytokine release in LPS-stimulated RAW264.7 cells, demonstrating its potential as an anti-inflammatory agent .

Neuroprotective Properties

- Cell Culture Studies : Research indicates that this compound enhances cell viability in SH-SY5Y neuroblastoma cells exposed to neurotoxic agents like 6-hydroxydopamine (6-OHDA). It prevents mitochondrial membrane depolarization and reduces apoptosis markers, suggesting its utility in neurodegenerative disease treatment .

- Antioxidant Activity : The compound exhibits strong antioxidant capabilities, outperforming synthetic antioxidants in various assays (e.g., DPPH, FRAP), which supports its role in protecting neuronal cells from oxidative stress .

Chemical and Industrial Applications

Synthesis and Glycosylation Studies

- Research Applications : As a model compound, this compound is utilized to study glycosylation reactions and the synthesis of flavonoid glycosides. Its unique hydroxylation pattern contributes to understanding flavonoid chemistry and enhancing solubility and bioactivity .

- Industrial Production : The compound can be synthesized through biotransformation processes involving microbial cells, which are promising for large-scale production. This method utilizes glycosyltransferases in hydrophilic organic solvents to achieve high conversion rates of luteolin glycosides.

Natural Sources and Extraction Techniques

Sources

- This compound has been identified in various plant species, including Tanacetum parthenium (feverfew) and Salvia officinalis (sage), highlighting its natural occurrence in traditional medicinal plants .

Extraction Efficiency

作用机制

6-Hydroxyluteolin 7-glucoside exerts its effects by inhibiting the major pathways of arachidonate metabolism in leukocytes . This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, it has been shown to prevent mitochondrial membrane depolarization and reduce oxidative stress .

相似化合物的比较

Similar Compounds

- Luteolin 7-O-glucoside

- Luteolin 4′-O-glucoside

- Scutellarein 7-O-glucoside

- Apigenin 7-O-glucoside

Uniqueness

6-Hydroxyluteolin 7-glucoside is unique due to its specific hydroxylation pattern and glycosylation at the 7-position. This structural feature contributes to its distinct biological activities, including its potent anti-inflammatory effects .

生物活性

6-Hydroxyluteolin 7-glucoside (LUT-7G) is a flavonoid compound that has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This article presents a comprehensive overview of the biological activity of LUT-7G, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Sources

This compound is a glycosylated form of luteolin, a flavonoid commonly found in various plants such as Salvia officinalis and Tanacetum parthenium. Its chemical structure is represented as C21H20O12, with specific properties that contribute to its biological activities .

1. Anti-Inflammatory Effects

LUT-7G has been shown to inhibit pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In a study involving RAW264.7 macrophages stimulated with lipopolysaccharides (LPS), LUT-7G significantly reduced the levels of these cytokines while increasing anti-inflammatory IL-10 levels .

Table 1: Anti-Inflammatory Effects of LUT-7G

2. Antioxidant Properties

LUT-7G exhibits strong antioxidant activity, effectively scavenging free radicals and reducing oxidative stress. Studies have demonstrated its superior antioxidant capacity compared to synthetic antioxidants in various assays such as DPPH and FRAP .

Table 2: Antioxidant Activity Assays

| Assay Type | Methodology | Result |

|---|---|---|

| DPPH | Free radical scavenging assay | High scavenging activity |

| FRAP | Ferric reducing antioxidant power | Significant reduction observed |

| ORAC | Oxygen radical absorbance capacity | Effective in reducing ROS |

3. Neuroprotective Effects

Research indicates that LUT-7G has neuroprotective effects against neurotoxic agents like 6-hydroxydopamine (6-OHDA). In SH-SY5Y neuronal cells, LUT-7G treatment led to increased cell viability and reduced mitochondrial damage .

Case Study: Neuroprotection in SH-SY5Y Cells

In a study assessing the cytotoxicity of LUT-7G in differentiated SH-SY5Y cells exposed to 6-OHDA:

- Methodology : Cells were pretreated with LUT-7G before exposure to 6-OHDA.

- Findings : At concentrations of 0.1 µM, LUT-7G increased cell viability by approximately 13% compared to controls exposed solely to 6-OHDA .

LUT-7G exerts its biological effects through various signaling pathways:

- JAK/STAT Pathway : Inhibition of this pathway contributes to its anti-inflammatory effects.

- NF-kappaB/AP-1 Signaling : Modulation of these pathways is linked to reduced inflammatory responses .

- Oxidative Stress Reduction : By enhancing antioxidant defenses, LUT-7G mitigates oxidative damage in cells.

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12/c22-6-14-17(27)19(29)20(30)21(33-14)32-13-5-12-15(18(28)16(13)26)10(25)4-11(31-12)7-1-2-8(23)9(24)3-7/h1-5,14,17,19-24,26-30H,6H2/t14-,17-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPKUHLLPBGDLF-IAAKTDFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60969366 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54300-65-1 | |

| Record name | 6-Hydroxyluteolol 7-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054300651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the natural sources of 6-hydroxyluteolin 7-glucoside?

A: this compound has been identified in several plant species across different families. It's found in the leaves of Crocus species [], representing its first reported occurrence within the Iridaceae family. Additionally, it's present in the herb Veronica officinalis L. [] and Salvia officinalis L., commonly known as Dalmatian wild sage [].

Q2: How does the extraction process affect the yield of this compound from Salvia officinalis L.?

A: Research indicates that the choice of solvent, solvent concentration, and temperature significantly impacts the extraction efficiency of this compound and other polyphenols from Salvia officinalis L. []. Specifically, using a 30% aqueous solution of ethanol or acetone at 60°C for 30 minutes proved most effective for extracting polyphenols, including this compound [].

Q3: What is the role of this compound in Tanacetum parthenium and Tanacetum vulgare?

A: While this compound is found in both Tanacetum parthenium (feverfew) and Tanacetum vulgare (tansy), it's not a major flavonoid in either []. These plants are better known for their diverse flavonoid profiles, including methylated 6-hydroxyflavones, which exhibit anti-inflammatory properties by inhibiting arachidonate metabolism pathways in leukocytes [].

Q4: Are there any structural analogs of this compound found in nature?

A: Yes, 6-hydroxyluteolin 7-methyl ether 6-glucoside, a methylated derivative of this compound, has been identified in Crocus species []. This finding is particularly noteworthy as it marks the first reported instance of this specific methyl ether in monocotyledonous plants [].

Q5: What analytical techniques are used to identify and quantify this compound?

A: High-performance liquid chromatography (HPLC) coupled with UV/PDA (ultraviolet/photodiode array) detection is a common method for identifying and quantifying individual polyphenols, including this compound, in plant extracts []. This technique allows for the separation and detection of different compounds based on their unique chemical properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。